Dimethylcarbamic acid

CAS No.: 7260-94-8

Cat. No.: VC1612045

Molecular Formula: C3H7NO2

Molecular Weight: 89.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7260-94-8 |

|---|---|

| Molecular Formula | C3H7NO2 |

| Molecular Weight | 89.09 g/mol |

| IUPAC Name | dimethylcarbamic acid |

| Standard InChI | InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) |

| Standard InChI Key | DWLVWMUCHSLGSU-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)O |

| Canonical SMILES | CN(C)C(=O)O |

Introduction

| Property | Value |

|---|---|

| Chemical Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| CAS Registry Number | 7260-94-8 |

| IUPAC Name | Dimethylcarbamic acid |

| Synonyms | N,N-Dimethylcarbamate; Carbamic acid, dimethyl-; N,N-dimethylcarbamic acid |

| InChI | InChI=1S/C3H7NO2/c1-4(2)3(5)6/h1-2H3,(H,5,6) |

| SMILES | CN(C)C(=O)O |

Table 1: Chemical identification data for dimethylcarbamic acid

Physical and Chemical Properties

Dimethylcarbamic acid possesses distinct physical and chemical properties that influence its behavior in various chemical reactions and applications. The compound exists primarily in its acid form and demonstrates specific reactivity patterns due to its unique structure.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Density | 1.114±0.06 g/cm³ (Predicted) |

| Boiling Point | 83-84°C (Press: 0.01 Torr) |

| Melting Point | Not available in current literature |

| Polarity (PSA) | 40.54 Ų |

| Solubility | 626 g/L (Predicted) |

Table 2: Physical properties of dimethylcarbamic acid

Chemical Properties

| Property | Value |

|---|---|

| pKa | -1.67±0.12 (Predicted) |

| LogP | 0.226 / -0.109 (different calculation methods) |

| Physiological Charge | -1 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bond Count | 0 |

| Average Polarizability | 8.567894952444558 |

Table 3: Chemical properties of dimethylcarbamic acid

The compound has a relatively low pKa value, indicating its acidic nature. Its LogP value suggests moderate hydrophilicity, which influences its solubility in various solvents and potential biological interactions .

Chemical Structure and Reactivity

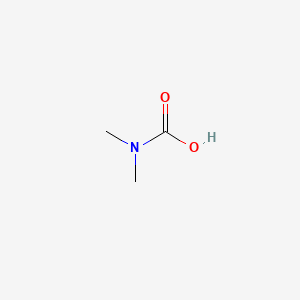

Dimethylcarbamic acid's structure consists of a central carbonyl group bonded to both a hydroxyl group and a dimethylamino group. This structure grants the compound specific reactivity patterns that distinguish it from other similar carbamic acid derivatives.

Structural Features

The molecule contains a planar carbamate group with a central carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group and a nitrogen atom. The nitrogen atom is further bonded to two methyl groups, creating the dimethylamino functionality that characterizes this compound .

Reactivity

The reactivity of dimethylcarbamic acid is primarily determined by its functional groups. The carboxyl group can participate in esterification reactions, while the dimethylamino group exhibits nucleophilic properties. This dual functionality allows the compound to serve as a versatile intermediate in various chemical syntheses .

Synthesis Methods

Several approaches have been documented for the synthesis of dimethylcarbamic acid and its derivatives, each with specific advantages depending on the intended application.

From Dimethylcarbamoyl Chloride

A common synthetic route involves the reaction of dimethylcarbamoyl chloride with ethanol. This method represents a straightforward approach to obtaining dimethylcarbamic acid under controlled conditions .

Acid-Assisted Reactions with Dimethyl Carbonate

Recent research has demonstrated that dimethyl carbonate (DMC) can be used in acid-assisted reactions to produce various derivatives of dimethylcarbamic acid. This approach has been specifically applied to the modification of amino acids, resulting in N-methylation, N,O-dimethylation, and N-formylation with high conversion rates (>99%) and excellent yields (>99%) .

Applications and Uses

Dimethylcarbamic acid has found applications across multiple fields, particularly in organic synthesis and pharmaceutical research.

Amino Acid Modification

A novel and efficient method for the modification of amino acids using dimethyl carbonate (DMC) and acid systems has been developed. This approach enables the production of O-methylated, N,O-methylated, and N-formylated derivatives of various amino acids. The modified amino acids have been fully characterized using NMR spectroscopy, confirming the success and specificity of this methodology .

This method offers several significant advantages:

-

Utilizes sustainable and cost-effective reagents

-

Demonstrates high selectivity and efficiency

-

Provides an eco-friendly approach to amino acid modification

-

Shows broad applicability across amino acids with different side chain functionalities

Pharmaceutical Applications

Dimethylcarbamic acid derivatives, particularly N,N-dimethylcarbamates, have been investigated for their ability to inhibit acetylcholinesterase (AChE). In one study, compounds containing both N,N-dimethylcarbamate and N,N-dibenzylamino moieties were synthesized and tested for AChE inhibition, with the most active compounds showing 85% and 69% inhibition at 50 μM concentrations .

Structure-activity relationship studies revealed that:

-

An alkyl linker of six methylene units serves as the optimal spacer between carbamoyl and dibenzylamino moieties

-

Electron-withdrawing substituents on aromatic rings of the dibenzylamino group reduce inhibitory power

-

Some compounds produce slow-onset inhibition of AChE through mechanisms distinct from carbamoylation

Related Compounds and Derivatives

Dimethylcarbamic acid is part of a broader family of compounds that share similar structural features while exhibiting distinct properties and applications.

Dimethylcarbamoyl Chloride

Dimethylcarbamoyl chloride (C₃H₆ClNO, CAS: 79-44-7), also known as carbamic chloride, dimethyl-, is a reactive derivative of dimethylcarbamic acid. It has a molecular weight of 107.539 g/mol and appears as a clear, colorless liquid with a boiling point of 329°F (165°C) .

Dimethyldithiocarbamic Acid

Dimethyldithiocarbamic acid (C₃H₇NS₂, CAS: 79-45-8) is another important related compound where both oxygen atoms of dimethylcarbamic acid are replaced by sulfur atoms. This structural modification significantly alters the compound's chemical properties and applications .

Dimethylcarbamate

Dimethylcarbamate (C₃H₆NO₂⁻, CID: 4139004) is the anionic form of dimethylcarbamic acid, resulting from the loss of a proton. It shares the same core structure but exists as a charged species with distinct chemical behavior .

Recent Research Findings

Recent scientific investigations have expanded our understanding of dimethylcarbamic acid and its derivatives, opening new avenues for applications in chemistry and pharmaceutical development.

Green Chemistry Applications

A novel approach for amino acid modification using dimethyl carbonate was recently published (2024) in Green Chemistry. This research demonstrated sustainable methods for producing methylated and formylated derivatives of amino acids using dimethylcarbamic acid chemistry. The process showed excellent yields and selectivity while adhering to green chemistry principles .

Structural Studies

Investigations into the rotational barrier about the C-N bond in methyl esters of dimethylcarbamic acid have provided insights into the conformational dynamics of these molecules. Using total nuclear magnetic resonance line shape analysis, researchers have determined the kinetic parameters for hindered rotation, contributing to a qualitative understanding of how substituents affect potential barriers in carbamate and thiocarbamate esters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume